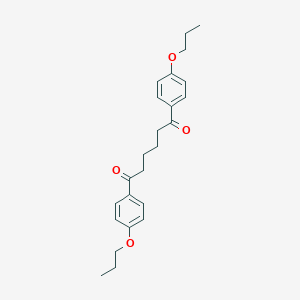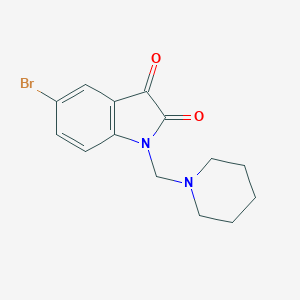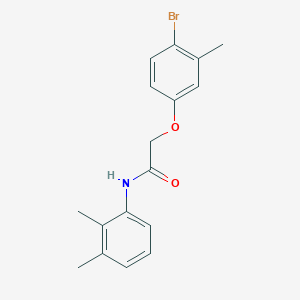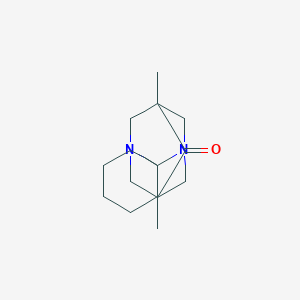
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is a heterocyclic compound that has been of interest to researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-'.
Wissenschaftliche Forschungsanwendungen
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been investigated for its potential use as a ligand in catalysis and as a building block in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial, fungal, and viral replication. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza A virus. Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is its broad-spectrum antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapeutics. However, one of the limitations of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Several future directions for the research on Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' can be identified. One of the potential areas of research is the development of novel derivatives of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' with improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' in more detail, which may lead to the development of more effective antibacterial, antifungal, antiviral, and anticancer agents. Additionally, the potential use of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' as a ligand in catalysis and as a building block in the synthesis of novel materials can also be explored further.
Conclusion
In conclusion, Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is a heterocyclic compound that has potential applications in medicinal chemistry, materials science, and organic synthesis. Its broad-spectrum antibacterial, antifungal, and antiviral activities, as well as its anticancer properties, make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to develop more effective derivatives with improved solubility and bioavailability.
Synthesemethoden
The synthesis of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been reported in the literature. One of the most commonly used methods involves the reaction of 1,2-cyclohexanedione with 1,3-diaminopropane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 5,7-dimethyl-1,8-naphthyridine-4-one to yield Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-'.
Eigenschaften
CAS-Nummer |
108790-80-3 |
|---|---|
Produktname |
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- |
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C15H24N2O/c1-13-8-16-10-14(2,12(13)18)11-17(9-13)15(16)6-4-3-5-7-15/h3-11H2,1-2H3 |
InChI-Schlüssel |
CMGPXQNXFMPPFA-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C |
Kanonische SMILES |
CC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C |
Andere CAS-Nummern |
108790-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



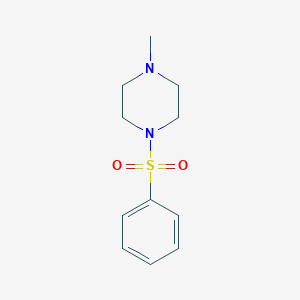
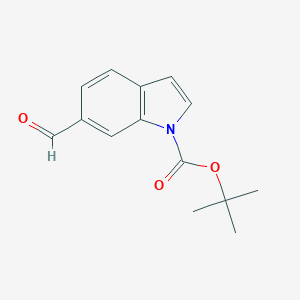
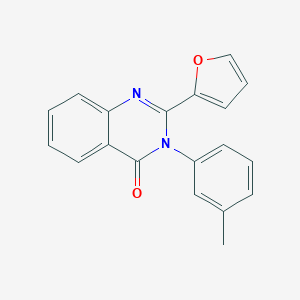
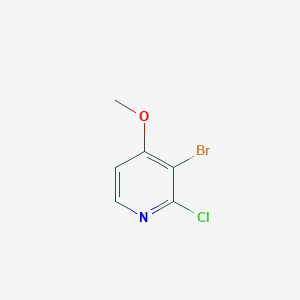
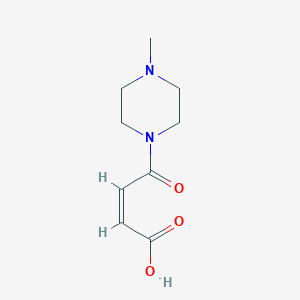
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
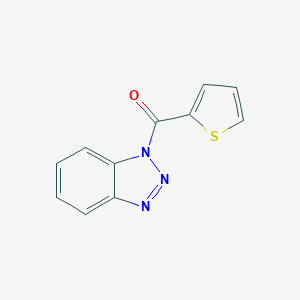
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
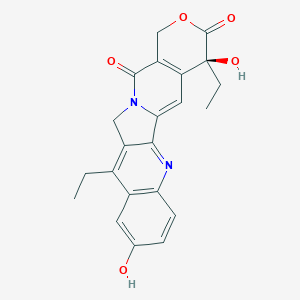
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)
